4,5-Dichloro vs. 4,6-Dichloro Substitution Pattern
The defining feature of 3-(4,5-Dichloro-3-indolyl)propanoic Acid is the specific placement of its two chlorine atoms at the 4 and 5 positions of the indole ring . This distinguishes it from the well-characterized 4,6-dichloro analog, MDL 29951 (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid) . While MDL 29951 is a potent NMDA receptor antagonist (Ki = 140 nM) and GPR17 agonist (EC50 = 7 nM - 6 µM) , the biological activity of the 4,5-dichloro isomer is unknown. This structural difference provides a unique scaffold for exploring structure-activity relationships (SAR) within the dichloroindole propanoic acid class, offering a novel starting point for chemical biology probes where the 4,6-isomer's activity profile is not desired or is to be used as a comparator.
4,6-dichloro isomer (MDL 29951): NMDA antagonist Ki=140 nM, GPR17 agonist EC50 7 nM–6 µM.
| Evidence Dimension | Chlorine substitution pattern on the indole ring |
|---|---|
| Target Compound Data | Dichloro substitution at the 4 and 5 positions |
| Comparator Or Baseline | 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid (MDL 29951), which has dichloro substitution at the 4 and 6 positions |
| Quantified Difference | Different positional isomerism; leads to distinct chemical and biological profiles, with MDL 29951 having established pharmacology (NMDA antagonist, Ki=140 nM; GPR17 agonist, EC50 7 nM-6 µM) while the 4,5-dichloro isomer lacks published bioactivity data. |
| Conditions | Structural comparison based on molecular formula (C11H9Cl2NO2 for the target compound vs. C12H9Cl2NO4 for MDL 29951) and substitution pattern. |
Why This Matters
This positional isomerism offers a unique, untested chemical space for SAR studies, particularly valuable for developing probes with distinct selectivity profiles compared to the well-known 4,6-dichloro analog MDL 29951.
